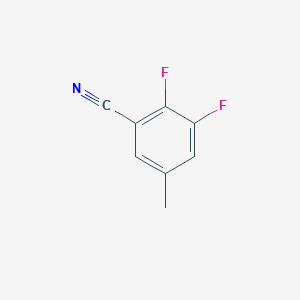

2,3-Difluoro-5-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHCXBCEMMYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661260 | |

| Record name | 2,3-Difluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003712-18-2 | |

| Record name | 2,3-Difluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Difluoro-5-methylbenzonitrile CAS number and properties

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic nitrile that is increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling.

Core Compound Identity and Properties

This compound is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1003712-18-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₂N | [1][4] |

| Molecular Weight | 153.13 g/mol | [1][4] |

| Appearance | Typically a solid | [4] |

| Purity | Commercially available in various purities (e.g., 98%) | [1] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [4] |

Synthesis and Spectroscopic Characterization

A generalized, plausible synthetic workflow is outlined below:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization: The structural confirmation of this compound relies on standard analytical techniques. While specific spectral data should be obtained from the Certificate of Analysis (COA) provided by the supplier, the expected spectroscopic signatures would include:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. Carbon-fluorine couplings are expected.

-

¹⁹F NMR: Signals indicating the chemical environment of the two fluorine atoms.

-

FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Suppliers like BLD Pharm may provide access to NMR, HPLC, and LC-MS data for their products.[7]

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] The nitrile group is also a key pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]

This compound, as a fluorinated building block, is of significant interest in the development of novel therapeutics. Its utility is highlighted by the role of similar fluorinated benzonitriles in the discovery of potent enzyme inhibitors and receptor modulators.

-

Enzyme Inhibition: A related isomer, 2,4-Difluoro-5-methylbenzonitrile, is a crucial intermediate in the synthesis of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[5] The fluorine atoms can form critical hydrogen bonds within the enzyme's active site, enhancing the inhibitor's potency.[5]

-

Receptor Modulation: Substituted benzonitriles are integral to the structure of negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate receptor 5 (mGlu5), which are targets for various neurological disorders.[10][11]

-

Materials Science: Fluorinated benzonitriles are also used in the synthesis of materials for organic light-emitting diodes (OLEDs), such as emitters with thermally activated delayed fluorescence (TADF) characteristics.[12]

The diagram below illustrates the potential role of a drug candidate derived from this compound in modulating a signaling pathway.

Caption: Modulation of a G-protein-coupled receptor pathway by a hypothetical drug.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data for structurally similar compounds provide guidance on potential hazards. Related fluorinated benzonitriles are classified as causing skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[13][14][15][16]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[13]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[13]

-

Skin: Wash off with soap and plenty of water.[13]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4][13]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of fluorine and nitrile functionalities makes it an attractive building block for creating novel molecules with enhanced properties. Researchers should handle this compound with appropriate safety precautions and refer to supplier-specific documentation for detailed characterization and safety information.

References

- Aromsyn Co.,Ltd. 1003712-18-2 | this compound.

- ChemNet.

- ChemicalBook. This compound | 1003712-18-2.

- Methylamine Supplier. This compound.

- BLD Pharm. 1003712-18-2|this compound.

- Thermo Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- AK Scientific, Inc. Safety Data Sheet - 2-Fluoro-4-methyl-5-nitrobenzonitrile.

- Sigma-Aldrich. 2-Fluoro-5-methylbenzonitrile 99 64113-84-4.

- Benchchem. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3.

- Google Patents.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- ResearchGate. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile).

- PubMed. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile).

- Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.

- NIH National Library of Medicine. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | 1003712-18-2 [chemnet.com]

- 3. This compound | 1003712-18-2 [chemicalbook.com]

- 4. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 5. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. aksci.com [aksci.com]

- 16. 2-氟-5-甲基苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of 2,3-Difluoro-5-methylbenzonitrile

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 1003712-18-2). As a substituted fluorinated aromatic nitrile, this compound represents a valuable and strategic building block for medicinal chemistry and materials science. The strategic placement of two ortho-fluorine atoms, a meta-methyl group, and a nitrile functionality creates a unique electronic and steric profile, influencing its reactivity and potential applications. This document consolidates available data and theoretical analysis to serve as a critical resource for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical characteristics, predictive spectroscopic signatures, chemical reactivity, plausible synthetic routes, and its emerging role in the design of targeted therapeutics.

Core Physicochemical Properties

This compound is a poly-substituted aromatic compound whose properties are dictated by the interplay of its functional groups. The nitrile group and fluorine atoms act as electron-withdrawing groups, while the methyl group is weakly electron-donating. This substitution pattern is crucial for its utility in creating complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 1003712-18-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₂N | [2][3][4] |

| Molecular Weight | 153.13 g/mol | [2][3][4] |

| Appearance | Typically a solid (white to off-white) | Inferred from related compounds |

| Melting Point | Data not readily available | [1][5] |

| Boiling Point | Data not readily available | [1][5] |

| Purity | Commercially available up to ≥98% | [4] |

| Solubility | Low solubility in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Inferred from related compounds[6] |

Spectroscopic Data Analysis & Interpretation

While specific experimental spectra for this compound are not widely published, a robust prediction of its spectroscopic characteristics can be made based on established principles and data from closely related isomers.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.[7]

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-F stretching vibrations.

-

Aromatic C=C Stretch: Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic ring.

-

¹H NMR:

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-7.6 ppm). These protons, located at C4 and C6, will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

-

Methyl Protons (3H): A singlet or a narrow triplet/doublet of doublets will appear in the aliphatic region (~2.3-2.5 ppm). The fine splitting may arise from small ⁴JHF and ⁵JHF couplings to the fluorine atoms.

-

-

¹³C NMR:

-

Nitrile Carbon (CN): A signal is expected around 115-120 ppm .[10] This carbon will likely show coupling to the adjacent fluorine atoms.

-

Fluorine-Bearing Carbons (C2, C3): These two carbons will exhibit large one-bond carbon-fluorine couplings (¹JCF) and will appear as distinct doublets (or doublet of doublets) in the range of 150-165 ppm .

-

Other Aromatic Carbons (C1, C4, C5, C6): These carbons will appear in the typical aromatic region of 110-140 ppm , each showing smaller multi-bond C-F couplings.

-

Methyl Carbon (CH₃): A signal will be present in the upfield region, around 15-20 ppm .

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms at C2 and C3. Each signal will be split by the other fluorine (³JFF) and by adjacent protons (³JFH, ⁴JFH), resulting in complex multiplets.

-

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) at m/z = 153.13, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition of C₈H₅F₂N.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of its substituents.

-

Nitrile Group (-CN): This group is a versatile synthetic handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions.

-

Reduction: Transformation into a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

-

-

Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group.[11] The ortho/para-directing methyl group is electronically overridden. Any substitution would likely be directed to the C6 position. Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at positions activated by the electron-withdrawing groups if a suitable leaving group were present.

The "ortho-fluoro effect" is a critical consideration; the presence of a fluorine atom ortho to the nitrile can influence C-CN bond activation in organometallic reactions, a property of increasing interest in synthetic methodology.[12]

Synthesis and Purification Workflow

Diagram: Proposed Synthetic Workflow

Caption: A plausible synthetic route via Palladium-catalyzed cyanation.

Protocol: Representative Synthesis via Cyanation

This protocol is a representative example based on standard procedures for aryl nitrile synthesis and should be adapted and optimized.[13]

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate or ammonia and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Research

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[14][15] Fluorinated benzonitriles are highly sought-after scaffolds for these reasons.

Diagram: Role in Drug Design Logic

Caption: Structure-Property relationships in drug design.

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, like a carbonyl, and can serve as a hydrogen bond acceptor in enzyme active sites.

-

Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block unwanted metabolism of a drug molecule, thereby increasing its half-life.[15]

-

Scaffold for Inhibitors: Substituted benzonitriles are key components in a variety of enzyme inhibitors and receptor modulators. While this specific isomer is not explicitly cited in major approved drugs, related structures are crucial in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and metabotropic glutamate receptor 5 (mGluR5) modulators for neurological disorders.[16]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care, following standard safety protocols. The safety information below is based on data for structurally similar fluorinated and nitrated aromatic compounds.[6][17]

-

Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][17]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be generated, use an approved particulate respirator.[18]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled as hazardous.

References

-

Capot Chemical. (2025). MSDS of 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile. [Link]

-

Alachem Co., Ltd. (n.d.). 1003712-18-2 | this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Fluorinated Aromatic Nitriles in Modern Chemical Synthesis. [Link]

-

ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. [Link]

-

ResearchGate. (2025). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. [Link]

-

Oriental Journal of Chemistry. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

-

Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

-

ResearchGate. (2018). (PDF) Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound | 1003712-18-2 [chemicalbook.com]

- 2. 1003712-18-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 1003712-18-2 | CAS DataBase [chemicalbook.com]

- 4. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound | 1003712-18-2 [amp.chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.com [capotchem.com]

A Technical Guide to 2,3-Difluoro-5-methylbenzonitrile: Structure, Properties, and Applications in Modern Drug Discovery

Executive Summary: 2,3-Difluoro-5-methylbenzonitrile is a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a nitrile functional group and vicinal fluorine atoms, makes it a valuable and versatile building block in the synthesis of complex molecular architectures. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, while the nitrile group serves as a key pharmacophore or a precursor for other functional groups.[1][2] This guide provides an in-depth analysis of its structure, molecular weight, physicochemical properties, a representative synthesis protocol, and its applications, particularly within the context of drug development.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic nitrile. The core of the molecule is a benzene ring, which is functionalized with a cyano (-C≡N) group, two fluorine atoms (-F) on adjacent carbons (positions 2 and 3), and a methyl group (-CH₃) at position 5.

Chemical Structure

The structural arrangement of the atoms is critical to the compound's reactivity and utility as a chemical intermediate.

Caption: 2D structure of this compound.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is provided below. This data is critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003712-18-2 | [3][4][5] |

| Molecular Formula | C₈H₅F₂N | [3][6] |

| Molecular Weight | 153.13 g/mol | [3][6][7][8] |

| Appearance | Typically a solid | [6][8] |

| Purity | Commercially available up to ≥98% | [3] |

| Solubility | Low in water; Soluble in organic solvents (e.g., dichloromethane, chloroform) | [6] |

The Role of Fluorinated Benzonitriles in Drug Discovery

The inclusion of both fluorine and a nitrile group in a single, relatively simple scaffold is a deliberate strategy in medicinal chemistry. Each component imparts specific, advantageous properties to potential drug candidates.

The Nitrile Pharmacophore: A Versatile Functional Group

The nitrile group is a valuable pharmacophore due to its unique electronic properties. It is a polar, metabolically stable group that can participate in critical binding interactions.[2] Its linear geometry allows it to occupy narrow cavities within protein active sites, and the nitrogen atom can act as a hydrogen bond acceptor, mimicking the carbonyl group of amides or ketones.[2] This bioisosteric replacement is a common tactic to improve a compound's metabolic profile without sacrificing binding affinity.

Strategic Incorporation of Fluorine

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, thereby enhancing binding affinity.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Application in Target-Oriented Design

While specific drugs derived directly from this compound are not publicly documented, structurally similar compounds are integral to the development of potent and selective therapeutics. For instance, fluorinated benzonitriles are key building blocks for novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are a promising class of anticancer agents.[9] Similarly, complex benzonitrile derivatives have been successfully developed as negative allosteric modulators (NAMs) for receptors such as the metabotropic glutamate receptor 5 (mGlu5), which is a target for neurological disorders.[10][11]

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of the nitrile group onto a pre-functionalized difluoro-methylbenzene ring. A common and industrially scalable method is the cyanation of an aryl halide.

Representative Synthesis Workflow

A plausible and efficient route to the target compound is the palladium- or copper-catalyzed cyanation of a corresponding aryl bromide or iodide. The workflow below illustrates a copper-catalyzed Rosenmund-von Braun reaction.

Caption: A typical synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes a laboratory-scale synthesis based on the Rosenmund-von Braun reaction.

Disclaimer: This is a representative protocol and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq).

-

Reagent Addition: Add Copper(I) cyanide (CuCN, 1.2 eq) and anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 6-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

-

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons will appear in the upfield region (approx. 2.3-2.5 ppm). The aromatic protons will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon is expected around 115-120 ppm. The two carbons attached to fluorine will show large C-F coupling constants and will be significantly downfield. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.[12][13]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound, 153.13.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

-

Strong absorption bands in the region of 1200-1300 cm⁻¹ are indicative of C-F stretching vibrations.

Summary of Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | Aromatic signals (~7.0-7.8 ppm, complex multiplets); Methyl signal (~2.3-2.5 ppm, singlet). |

| ¹³C NMR | 8 distinct signals; Nitrile carbon (~115-120 ppm); Carbons attached to fluorine will show large ¹JCF coupling. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 153. |

| IR Spectroscopy | Strong, sharp C≡N stretch (~2220-2240 cm⁻¹); Strong C-F stretches (~1200-1300 cm⁻¹). |

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound, as with most aromatic nitriles.

Hazard Identification

Based on data for similar compounds, this compound should be treated as a hazardous substance.[14]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]

-

Decomposition: Hazardous decomposition products upon combustion may include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[14]

Recommended Handling Procedures

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16]

-

Avoid breathing dust, fumes, or vapors.[14]

Storage and Stability

-

Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

-

The compound is stable under normal storage conditions.

Conclusion

This compound is a highly functionalized building block with significant potential for researchers in drug discovery and materials science. Its defined structure, characterized by a molecular weight of 153.13 g/mol , offers a unique combination of a reactive nitrile handle and the property-modulating effects of vicinal fluorine atoms. Understanding its synthesis, analytical profile, and safe handling procedures is crucial for leveraging its full potential in the creation of novel, high-value molecules.

References

- Aromsyn Co.,Ltd. This compound.

- ChemNet.

- ChemicalBook. This compound | 1003712-18-2.

- The Royal Society of Chemistry.

- ChemicalBook. This compound | 1003712-18-2.

- Thermo Fisher Scientific.

- Capot Chemical. MSDS of 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile.

- Sigma-Aldrich.

- Fisher Scientific. Safety Data Sheet - 3-Fluoro-5-(trifluoromethyl)benzonitrile.

- Apollo Scientific.

- Methylamine Supplier. This compound.

- PubChem. 2,4-Difluoro-3-methylbenzonitrile.

- Nanjing Finechem Holding Co.,Limited.

- Benchchem. 2,4-Difluoro-5-methylbenzonitrile | CAS 329314-68-3.

- ResearchGate.

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- PubMed.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound | 1003712-18-2 [chemnet.com]

- 5. This compound | 1003712-18-2 [chemicalbook.com]

- 6. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 7. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 9. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. epfl.ch [epfl.ch]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.es [fishersci.es]

- 16. capotchem.com [capotchem.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,3-Difluoro-5-methylbenzonitrile, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its spectroscopic characterization, discusses its chemical reactivity, and explores its applications, with a particular focus on its role in medicinal chemistry.

Core Compound Properties

This compound is a trifunctional aromatic compound featuring a nitrile group and two fluorine atoms, which impart unique electronic properties and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003712-18-2 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₂N | [1][2][5] |

| Molecular Weight | 153.13 g/mol | [1][2][5] |

| Appearance | Typically a solid | [5] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [5] |

| Purity | Commercially available in various purities (e.g., 95%, 98%) | [1][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyanation of a corresponding aryl halide. The following protocol is a representative method, emphasizing safety and reproducibility.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

1-Bromo-2,3-difluoro-5-methylbenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Aqueous solution of iron(III) chloride (FeCl₃) and hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1-bromo-2,3-difluoro-5-methylbenzene and copper(I) cyanide in anhydrous DMF.

-

Reaction: Heat the mixture to 150°C and stir vigorously under a nitrogen atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of FeCl₃ and HCl to decompose the copper cyanide complex. Extract the product with toluene.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent (DMF) is crucial to prevent the hydrolysis of copper cyanide and other side reactions.

-

The high reaction temperature is necessary to drive the nucleophilic aromatic substitution of the bromide with cyanide.

-

The aqueous FeCl₃/HCl workup is a standard procedure to break down the stable copper-cyanide complexes formed during the reaction, facilitating product isolation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.3-2.5 ppm). The aromatic region will display signals corresponding to the two aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl carbon, the nitrile carbon (typically in the range of 115-120 ppm), and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic coupling (C-F coupling).[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7][8] Other characteristic bands will include C-H stretching of the methyl and aromatic groups, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.13 g/mol ). The fragmentation pattern will be characteristic of the loss of small molecules like HCN and methyl radicals.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the fluoro substituents, and the methyl group.

Diagram of Reactivity and Applications

Caption: Reactivity and applications of this compound.

Reactivity Profile

-

Nitrile Group: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine, providing a key functional group for further derivatization.

-

Aromatic Ring: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The electron-withdrawing nature of the nitrile and fluoro groups deactivates the ring towards electrophilic aromatic substitution.[9]

-

Methyl Group: The methyl group can be a site for radical halogenation, allowing for further functionalization at the benzylic position.

Role in Drug Development

Fluorinated benzonitriles are important pharmacophores in modern drug discovery.[10][11] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups.

This compound and its derivatives are particularly valuable as intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[12][13][14]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Classifications for Similar Compounds:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin and eye irritation

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of functional groups provides a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support the work of researchers and scientists in their pursuit of new discoveries.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

-

MSDS of 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile - Capot Chemical. (2025, December 23). Retrieved January 4, 2026, from [Link]

-

Angene Chemical CAS number page 1. (n.d.). Retrieved January 4, 2026, from [Link]

-

This compound | 1003712-18-2 - Capot Chemical. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. (2025, February 27). Retrieved January 4, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 4, 2026, from [Link]

-

1003712-18-2_2,3-二氟-5-甲基苯腈标准品. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. (n.d.).

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

- CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents. (n.d.).

-

On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

-

5-Fluoro-2-methylbenzonitrile - the NIST WebBook. (n.d.). Retrieved January 4, 2026, from [Link]

-

Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

-

Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile - Oriental Journal of Chemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved January 4, 2026, from [Link]

-

2,3-Difluoro-5-propoxybenzonitrile | C10H9F2NO | CID 161488434 - PubChem. (2025, December 20). Retrieved January 4, 2026, from [Link]

-

2, 3-Difluoro-5-methylbenzonitrile, 95% Purity, C8H5F2N, 1 gram - CP Lab Safety. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1003712-18-2 | this compound - Capot Chemical [capotchem.com]

- 4. This compound | 1003712-18-2 [chemnet.com]

- 5. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 14. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile | C16H8FNO2 | CID 53485387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.es [fishersci.es]

- 17. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Difluoro-5-methylbenzonitrile

Compound Profile and Anticipated Hazards

2,3-Difluoro-5-methylbenzonitrile belongs to the family of fluorinated aromatic nitriles. The presence of the nitrile group and fluorine atoms on the benzene ring dictates its chemical properties and toxicological profile. Analysis of related compounds such as 2,6-difluorobenzonitrile, 3,5-difluorobenzonitrile, and other methylated and fluorinated benzonitriles suggests that this compound should be handled as a compound of moderate acute toxicity.[3][4][5]

Anticipated GHS Hazard Classification:

Based on data from analogous compounds, this compound is anticipated to be classified under the following Globally Harmonized System (GHS) categories:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][4][6][7] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3][4][6][7] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3][4][6][7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4][6][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[3][4][6][7][8] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation[3][4][6][7][8] |

This table is a synthesis of data from SDSs of structurally similar compounds and represents a probable hazard profile.

The nitrile functional group can be metabolized to release cyanide in vivo, which is a primary mechanism of toxicity for many nitriles. The fluorine substituents can influence the metabolic stability and reactivity of the molecule.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[3][4][10]

Personal Protective Equipment (PPE):

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[11] Gloves should be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical splash goggles are mandatory.[3][4] Face shields should be worn when there is a significant risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][4]

Caption: Workflow for donning appropriate PPE before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and exposure.

Handling:

-

Avoid all personal contact, including inhalation.[12]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling.[3]

-

Take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[3][6]

-

Store in a locked cabinet or a restricted-access area.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][6][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |

Spill Response:

For any spill, the primary objective is to ensure personnel safety and contain the material.

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.[11]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11][13]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

Caption: Decision-making flowchart for responding to a spill of this compound.

Firefighting Measures

This compound is expected to be a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a labeled, sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[3]

Conclusion

While this compound is a valuable research chemical, it presents moderate health hazards that necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive safety culture, grounded in a thorough understanding of the potential hazards, is the cornerstone of safe and successful scientific advancement.

References

-

Auburn University Risk Management and Safety. Emergency and Spill Response Procedures. Retrieved from [Link]

-

PubChem. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. Retrieved from [Link]

-

PubChem. 2,4-Difluoro-3-methylbenzonitrile. Retrieved from [Link]

-

University of Oklahoma Environmental Health and Safety. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Austin Community College District Emergency Management. Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

-

Alachem Co., Ltd. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14 - Benzonitrile. Retrieved from [Link]

-

Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-70. [Link]

-

Shyman, S., & Samec, J. S. M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 487-488. [Link]

-

Giesy, J. P., & Kannan, K. (2010). Aquatic toxicology of perfluorinated chemicals. Reviews of Environmental Contamination and Toxicology, 202, 1-52. [Link]

-

Giesy, J. P., Naile, J. E., Khim, J. S., Jones, P. D., & Newsted, J. L. (2010). Aquatic Toxicology of Perfluorinated Chemicals. Center for PFAS Research. Retrieved from [Link]

Sources

- 1. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 2. 1003712-18-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. synquestlabs.com [synquestlabs.com]

- 8. aksci.com [aksci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. cws.auburn.edu [cws.auburn.edu]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. offices.austincc.edu [offices.austincc.edu]

A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity 2,3-Difluoro-5-methylbenzonitrile for Pharmaceutical Research

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the ultimate viability of a drug candidate can hinge on the purity of a single chemical intermediate. 2,3-Difluoro-5-methylbenzonitrile, a key building block in modern medicinal chemistry, is no exception. Its fluorinated structure is a valuable motif in designing potent and selective kinase inhibitors and other therapeutics.[1][2][3] This guide provides an in-depth technical overview of sourcing high-purity this compound, emphasizing the critical steps of supplier qualification, in-house quality control, and the scientific rationale behind these verification processes.

The Critical Role of Purity in Drug Discovery

The introduction of fluorine atoms into a molecule is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] this compound serves as a crucial intermediate in the synthesis of complex molecules targeting a range of diseases. For instance, benzonitrile derivatives are integral to the development of kinase inhibitors, which are often dysregulated in cancer, and poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a promising therapy for certain tumors.[1][2]

The presence of impurities, even in small amounts, can have significant downstream consequences:

-

Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected side products, and complex purification challenges.

-

Inaccurate Biological Data: In biological assays, impurities may exhibit their own pharmacological activity, leading to false positives or negatives and confounding structure-activity relationship (SAR) studies.

-

Regulatory Hurdles: In later stages of drug development, the presence of uncharacterized impurities can create significant regulatory obstacles.

Therefore, a robust and verifiable approach to sourcing and qualifying this critical reagent is not merely a matter of good practice but a foundational requirement for successful research.

Commercial Suppliers and Initial Qualification

Several chemical suppliers offer this compound, often with varying stated purity levels. The initial step involves identifying and vetting these suppliers.

| Supplier | Stated Purity | CAS Number | Notes |

| Aromsyn Co.,Ltd. | 98.0% | 1003712-18-2 | Specializes in manufacturing and offers custom synthesis from gram to kilogram scale.[4] |

| Sigma-Aldrich (via ChemScene) | Not specified | 1003712-18-2 | Available through a preferred partner program. |

| Sigma-Aldrich (via Fluorochem) | 95% | 1003712-18-2 | Provides basic safety and handling information.[5] |

| BLD Pharm | Not specified | 1003712-18-2 | Provides NMR, HPLC, and other documentation upon request.[6] |

| CP Lab Safety | 95% Purity | Not specified | Offers smaller quantities (e.g., 1 gram).[7] |

Due Diligence Beyond the Label: The stated purity on a supplier's website should be considered the starting point of your inquiry. A trustworthy supplier will readily provide a batch-specific Certificate of Analysis (CoA).

Caption: Supplier qualification and material verification workflow.

The Self-Validating System: In-House Quality Control

While a supplier's CoA is a critical document, it represents their analysis at a specific point in time. For research applications where precision is paramount, independent verification is essential. This creates a self-validating system where trust is established through empirical data.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. For this compound, both ¹H and ¹³C NMR are essential. The ¹H NMR should show a characteristic singlet for the methyl (CH₃) group and distinct aromatic protons with splitting patterns consistent with the substitution pattern. ¹⁹F NMR is also highly recommended to confirm the presence and environment of the two fluorine atoms.

B. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₅F₂N), the expected molecular weight is approximately 153.13 g/mol .[8] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of a compound and identifying impurities.[9] A validated reversed-phase HPLC (RP-HPLC) method is the workhorse for this task.

Experimental Protocol: RP-HPLC Purity Analysis

This protocol is a robust starting point, adapted from established methods for similar benzonitrile derivatives.[9]

-

Instrument: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

-

Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: Hold at 80% B

-

18-20 min: Return to 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

The resulting chromatogram should show a major peak corresponding to the main compound. Purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks. For high-purity material (>98%), any single impurity should be well below 0.5%.

Caption: A typical workflow for in-house quality control testing.

Potential Impurities and Their Origins

Understanding the synthetic route can provide insights into potential impurities. While specific proprietary synthesis details are often unavailable, general methods for producing fluorinated benzonitriles may involve steps like cyanation of a corresponding aryl halide or fluorination of a precursor.[2][10]

Potential impurities could include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Incomplete regioselectivity during fluorination or other synthetic steps could lead to isomers (e.g., 2,5-Difluoro-3-methylbenzonitrile).

-

Byproducts of Cyanation: Impurities from side reactions of the cyanide source.

-

Solvent Residues: Residual solvents from the final purification or recrystallization steps.

The HPLC method described above is designed to separate such closely related impurities from the main compound.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the purity of this compound.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area.[8] It should be kept in a tightly sealed container to protect it from moisture and air, which could potentially lead to degradation.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For powdered solids, a dust mask is also recommended.

-

Incompatibilities: Keep away from strong oxidizing agents.[8]

By implementing a rigorous process of supplier vetting, independent analytical verification, and proper handling, researchers can ensure the quality and integrity of this compound, thereby building a solid foundation for their drug discovery and development efforts.

References

- This compound - Methylamine Supplier. Nanjing Finetech Chemical Co., Ltd.

- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols. BenchChem.

- Organic Syntheses Procedure. Organic Syntheses.

- 1003712-18-2|this compound|BLD Pharm. BLD Pharm.

- 2, 3-Difluoro-5-methylbenzonitrile, 95% Purity, C8H5F2N, 1 gram. CP Lab Safety.

- 2-Fluoro-5-methylbenzonitrile (99%). Amerigo Scientific.

- 1003712-18-2 | this compound. Aromsyn Co.,Ltd.

- 2-Fluoro-5-methylbenzonitrile, 99%. Fisher Scientific.

- 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3. BenchChem.

- 2-Fluoro-5-methylbenzonitrile 99 64113-84-4. Sigma-Aldrich.

- CAS No.77532-79-7,5-Fluoro-2-methylbenzonitrile Suppliers. LookChem.

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.

- This compound | 1003712-18-2. Sigma-Aldrich.

- A Comparative Guide to Purity Determination of 2,3-Difluoro-6-nitrobenzonitrile by High-Performance Liquid Chromatography. BenchChem.

- This compound | 1003712-18-2. Sigma-Aldrich.

- Technical Support Center: 2,3-Difluoro-6-nitrobenzonitrile Synthesis. BenchChem.

- 5-Fluoro-2-methylbenzonitrile 98 77532-79-7. Sigma-Aldrich.

- 763114-25-6|2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. BLD Pharm.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). PubMed.

- 1806273-04-0|2,4-Difluoro-5-hydroxybenzonitrile|BLD Pharm. BLD Pharm.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 9. benchchem.com [benchchem.com]

- 10. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

Foreword: The Strategic Imperative of Fluorine in Modern Chemistry

<An In-depth Technical Guide to the Role of Fluorine Substitution in Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents one of the most powerful strategies in contemporary drug discovery and materials science.[1][2][3] This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution within the benzonitrile framework, a versatile and privileged structural motif.[4][5] We will dissect the profound influence of this small yet exceptionally electronegative atom on the physicochemical and pharmacological properties of benzonitrile derivatives, offering a comprehensive resource for scientists seeking to harness its unique attributes.

The Fundamental Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, despite their comparable van der Waals radii, instigates a cascade of electronic and steric alterations that redefine a molecule's character.[2] Understanding these foundational principles is paramount to the rational design of novel fluorinated benzonitrile derivatives.

Electronic Perturbations: A Game of Induction and Resonance

Fluorine's extreme electronegativity exerts a potent electron-withdrawing inductive effect (-I) that significantly modulates the electron density of the benzonitrile ring and the nitrile group.[1] This can have several critical consequences:

-

Modulation of pKa: The introduction of fluorine can significantly lower the basicity of nearby functional groups.[1][6][7] For benzonitrile derivatives with basic substituents, this can be a crucial tool for optimizing bioavailability and membrane permeability.[2]

-

Enhanced Dipole Moment: The strong C-F bond dipole can alter the overall molecular dipole moment, influencing interactions with biological targets and affecting solubility.[7]

-

Polarization of the Aromatic System: The inductive pull of fluorine can polarize the π-system of the benzonitrile ring, potentially enhancing π-π stacking interactions with protein residues.[8]

Lipophilicity: A Context-Dependent Variable

While often assumed to increase lipophilicity, the effect of fluorine substitution is highly dependent on its position and the overall molecular context.[1] Replacing a hydrogen with a fluorine atom can indeed increase the logarithm of the partition coefficient (logP), which can improve passive membrane permeability and oral bioavailability.[1][9] However, in some aliphatic contexts, fluorine substitution can lead to a decrease in lipophilicity.[10]

Conformational Control: The Power of the Gauche Effect

Fluorine's stereoelectronic properties can enforce specific molecular conformations.[1][6] The gauche effect, where a C-F bond prefers a gauche orientation to an adjacent polar bond, can stabilize bioactive conformations, leading to enhanced binding affinity and selectivity for a target protein.[1][6][9]

Fluorine in Drug Discovery: A Paradigm of Enhanced Performance

The strategic incorporation of fluorine into benzonitrile-containing drug candidates has become a cornerstone of modern medicinal chemistry, offering solutions to common challenges in drug development.[1][3] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its broad utility.[11]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][12] By replacing metabolically labile C-H bonds with C-F bonds, particularly at benzylic or other vulnerable positions, the metabolic half-life of a drug can be significantly extended.[1][2]

Table 1: Impact of Fluorination on Metabolic Stability of Selected Drug Scaffolds

| Compound Class | Parent Compound | Fluorinated Analog | Improvement in Metabolic Stability | Reference |

| Risperidone | Risperidone | 9-Fluororisperidone | 16-fold more stable | [13] |

| Celecoxib | Celecoxib | 4'-Fluorocelecoxib | 4-fold more stable | [13] |

Binding Affinity and Selectivity: A Tale of Enhanced Interactions

Fluorine's unique electronic properties can lead to more potent and selective interactions with biological targets.[2][3] These enhancements can arise from several mechanisms:

-

Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor, forming favorable interactions with protein backbones or side chains.

-

Dipolar Interactions: The increased dipole moment of fluorinated benzonitriles can lead to stronger electrostatic interactions within a protein's binding pocket.[7]

-

Conformational Rigidity: By locking the molecule into a more favorable conformation for binding, fluorine can increase potency and reduce off-target effects.[1][6]

Bioisosterism: A Versatile Mimic

Fluorine and the nitrile group can, in some contexts, be considered bioisosteres of each other, exhibiting similar electrostatic potentials.[8] This allows for the strategic replacement of one for the other to fine-tune a molecule's properties. Furthermore, fluorine can serve as a bioisosteric replacement for hydrogen, a hydroxyl group, or even a methyl group, offering medicinal chemists a broad palette for structural modification.[12][14][15]

Applications in Materials Science

The influence of fluorine extends beyond pharmaceuticals into the realm of advanced materials. Fluorobenzonitrile derivatives are valuable intermediates in the synthesis of:[4]

-

High-Performance Polymers: The stability and unique electronic properties imparted by fluorine contribute to the development of robust and specialized polymers.[4]

-

Liquid Crystals: The polarity and shape of fluorinated benzonitriles make them key components in liquid crystal displays.[4]

-

Specialty Dyes and Pigments: The electronic effects of fluorine can be used to tune the color and stability of dyes and pigments.[16]

Synthetic Strategies for Fluorinated Benzonitriles

The synthesis of fluorinated benzonitriles can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the starting materials.

Nucleophilic Aromatic Substitution (SNA_r)

A common approach involves the reaction of a chloro- or nitro-benzonitrile with a fluoride source, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures.[17] The reactivity of the leaving group is a critical factor, with the order of reactivity in some cases being F > Br > Cl > I.[18]

Halogen Exchange (Halex) Reactions

This method involves the exchange of a halogen, typically chlorine or bromine, for fluorine using a fluoride salt. This is a widely used industrial process for the synthesis of various fluorinated aromatics.[16]

Late-Stage Fluorination

Advances in synthetic methodology have enabled the introduction of fluorine at later stages of a synthetic sequence, providing greater flexibility in the design of complex molecules.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated benzonitrile derivative compared to its non-fluorinated counterpart.

Materials:

-

Test compounds (fluorinated and non-fluorinated benzonitrile derivatives)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ice-cold)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.

-